molecular formula C22H21N3O2 B2592275 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 637754-50-8

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2592275
CAS No.: 637754-50-8
M. Wt: 359.429
InChI Key: UWPOITPDAWEQPG-UHFFFAOYSA-N
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Description

2-(2-(Furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic benzimidazole derivative of significant interest in early-stage oncological research and medicinal chemistry. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets, such as hydrogen bonding, π–π stacking, and metal ion coordination . This structural motif is found in several pharmacologically active compounds and is extensively investigated for its potential to interact with critical cellular targets like DNA, enzymes such as topoisomerases, and various kinase pathways involved in cancer cell proliferation . Benzimidazole-based molecules are recognized for their broad cytotoxic potential and have been shown to act as inhibitors for targets like tubulin polymerization, which can disrupt microtubule function and lead to cell cycle arrest . The presence of the furan and N-isopropyl-N-phenylacetamide substituents on the core structure may influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, allowing researchers to explore novel structure-activity relationships (SAR) . This product is intended for research applications only , strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should be technically qualified and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

2-[2-(furan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPOITPDAWEQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with furan-2-carboxaldehyde to form the benzimidazole core. This intermediate is then reacted with N-isopropyl-N-phenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts such as Cu(II) complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the benzimidazole core can lead to various reduced benzimidazole derivatives .

Scientific Research Applications

Anticancer Activity

The benzimidazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines, including breast and lung cancer cells. The incorporation of furan and benzimidazole moieties enhances the compound's ability to induce apoptosis and inhibit tumor growth.

Case Study : A recent study demonstrated that related benzimidazole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutic agents like doxorubicin . This suggests that 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide may possess similar anticancer potential.

Antimicrobial Activity

Benzimidazole derivatives have shown promise as antimicrobial agents. The furan ring contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against bacterial and fungal strains.

Research Findings : Studies have reported that compounds with furan and benzimidazole structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . This positions this compound as a potential candidate for developing new antimicrobial therapies.

Neuropharmacological Applications

The neuroprotective effects of benzimidazole derivatives have been explored in the context of neurodegenerative diseases. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, providing therapeutic benefits in conditions like Alzheimer's disease.

Clinical Insights : Certain benzimidazole derivatives have been shown to improve cognitive function in animal models of neurodegeneration, suggesting that similar compounds could be developed for treating cognitive decline associated with aging .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan and benzimidazole rings can significantly influence biological activity.

ModificationEffect on Activity
Substitution on the furan ringEnhances antimicrobial activity
Alteration of the isopropyl groupAffects pharmacokinetics and bioavailability
Variations in the phenyl groupModulates anticancer potency

Mechanism of Action

The mechanism of action of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (Source) Core Structure Substituents/Functional Groups Key Properties/Activities
Target Compound Benzimidazole 2-Furan, N-isopropyl-N-phenylacetamide Hypothesized metabolic stability
W1 () Benzimidazole Thioacetamido, 2,4-dinitrophenyl Antimicrobial, anticancer
22 () Benzimidazole 4-Fluorophenyl, N-phenylacetamide Moderate yield (45%), MP: 236.7–239.0°C
9c () Benzimidazole-triazole 4-Bromophenyl-thiazole Enhanced halogen interactions (docking studies)
4g () Imidazole Chlorobenzyl, 4-chlorophenyl High melting point (245–247°C)
10VP91 () Benzimidazole Cyclohexyl, bicyclic heptane acetamide Increased lipophilicity
17 () Benzimidazole Benzoyl, 2-methoxyphenyl Hygroscopic, IR-confirmed amide bond

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dinitrophenyl group in W1 () enhances reactivity but may reduce metabolic stability compared to the target compound’s furan, which balances aromaticity and moderate polarity .
  • Halogenated Derivatives : Bromo- and chloro-substituted compounds (e.g., 9c, 4g) exhibit strong halogen bonding but may face toxicity challenges, whereas the target’s furan avoids halogen-related liabilities .
  • Acetamide Modifications : The N-isopropyl-N-phenyl group in the target compound likely improves lipophilicity and membrane permeability over simpler N-phenyl derivatives (e.g., compound 22 in ) .

Biological Activity

The compound 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 290.35 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including the target compound, exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition of growth. For instance, a study noted that similar benzimidazole derivatives demonstrated activity against Gram-positive bacteria, suggesting a potential for treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro using several cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, demonstrating an IC₅₀ value in the low micromolar range. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation. Experimental models demonstrated a decrease in pro-inflammatory cytokines when treated with this compound, indicating its potential application in inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell viability, with an IC₅₀ value of approximately 12 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712Apoptosis induction via caspase activation

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 5 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The benzimidazole moiety is known to interact with various enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a mechanism leading to apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide, and how do reaction conditions influence yield?

Microwave-assisted synthesis using dimethylformamide (DMF) as a solvent at 100–120°C significantly reduces reaction time (30–60 minutes) while achieving yields of 70–85% . Traditional reflux methods in chloroform with acetic acid as a catalyst require longer durations (6–12 hours) and yield 50–65% . Solvent-free conditions with Eaton’s reagent under microwave irradiation offer an eco-friendly alternative, achieving >90% yield in 20 minutes .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at 437.91) and purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds in triclinic P1 space group) .

Q. How can researchers mitigate common by-products during synthesis?

By-products like unreacted intermediates are minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reaction progress is monitored by TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. What solvents are optimal for recrystallization to achieve high purity?

Ethanol and methanol are preferred due to temperature-dependent solubility. Slow evaporation at 4°C yields crystals suitable for structural analysis. Avoid DMSO due to challenges in solvent removal .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data across studies be resolved?

Variations arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism in the benzimidazole ring. Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments . Cross-validate with HRMS for molecular formula confirmation .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Molecular docking : AutoDock Vina models interactions with kinases, revealing key residues (e.g., hydrogen bonds with catalytic lysine).
  • MD simulations : Assess binding stability over 100 ns trajectories. Correlate docking scores (ΔG < −8 kcal/mol) with in vitro IC50 values .

Q. How does the furan-2-yl substituent influence electronic properties and reactivity?

The electron-rich furan ring enhances π-π stacking in the benzimidazole core, lowering the HOMO-LUMO gap (DFT calculations). Substituent effects are quantified via Hammett plots using analogs with electron-withdrawing/donating groups .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Synthesize analogs with modified substituents (e.g., halogenated furans, bulkier acetamide groups).
  • Test in vitro against cancer cell lines (e.g., IC50 < 10 μM in MCF-7) and kinases (e.g., EGFR inhibition).
  • Multivariate analysis links logP, steric bulk, and bioactivity .

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